molecular formula C7H10N2O2 B053057 Methyl 1-Ethyl-1H-pyrazole-5-carboxylate CAS No. 119458-46-7

Methyl 1-Ethyl-1H-pyrazole-5-carboxylate

Cat. No. B053057
M. Wt: 154.17 g/mol
InChI Key: JNPIKIIETKZOLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including Methyl 1-Ethyl-1H-pyrazole-5-carboxylate, often involves condensation reactions. For instance, the synthesis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a closely related compound, was achieved through a one-pot condensation reaction involving ethyl acetoacetate, N,N-dimethyldimethoxymethanamine, and phenyl hydrazine (Viveka et al., 2016). This methodology could be adapted for the synthesis of Methyl 1-Ethyl-1H-pyrazole-5-carboxylate by altering the starting materials.

Molecular Structure Analysis

Structural analysis is crucial for understanding the physical and chemical properties of a compound. The single-crystal X-ray diffraction method is a powerful tool for determining the precise molecular structure. For example, ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was analyzed using this technique, revealing detailed structural information (Minga, 2005). Similar analysis can provide insights into the molecular geometry of Methyl 1-Ethyl-1H-pyrazole-5-carboxylate.

Chemical Reactions and Properties

Pyrazole derivatives participate in various chemical reactions, demonstrating their reactive nature. The reactivity of these compounds often depends on the substitution pattern on the pyrazole ring. For instance, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate underwent selective cyclocondensation with dicarbonyl compounds (Lebedˈ et al., 2012). Such reactivity patterns can be explored for Methyl 1-Ethyl-1H-pyrazole-5-carboxylate to develop synthetic methodologies for related compounds.

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. For example, the crystallization and solubility properties of a compound can be determined through single-crystal X-ray diffraction studies and solubility tests in various solvents.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are crucial for understanding the behavior of pyrazole derivatives in chemical reactions. These properties are often studied through spectroscopic methods (NMR, IR, UV-Vis) and reactivity tests. For instance, the synthesis and characterization of various pyrazole derivatives have been reported, highlighting the diverse chemical behavior of these compounds (Ghozlan et al., 2014).

Scientific Research Applications

1. Medicinal Chemistry and Drug Discovery

  • Application : Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals .
  • Methods : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
  • Results : Pyrazoles have been found to exhibit a number of noteworthy biological properties including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .

2. Fungicidal and Insecticidal Agents

  • Application : 1H-pyrazole-5-carboxamide derivatives have been found to show potent fungicidal activities against Erysiphe graminis and insecticidal activity against Aphis fabae .
  • Methods : A series of novel 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety were designed and synthesized .
  • Results : Compound 9b has EC50 values of 3.04 mg/L against Erysiphe graminis, of which the fungicidal activity is better than that of the commercial fungicide Thifluzamide and Azoxystrobinare; compound 9l has LC50 values of 3.81 mg/L against Aphis fabae, which was comparable with the commercial insecticide Tolfenpyrad .

3. Green Chemistry

  • Application : Pyrazole derivatives are used in green chemistry . They are synthesized using eco-friendly protocols .
  • Methods : An innovative protocol benefits from the use of resinous, nontoxic, thermally stable, and cost-effective Amberlyst-70 as a heterogeneous catalyst, in addition to offering a simple reaction workup .
  • Results : This method presents valuable eco-friendly attributes .

4. Antimicrobial Agents

  • Application : Pyrazole-5-carboxylate derivatives have been found to show antimicrobial action .
  • Methods : An N-triazole scaffold containing pyrazole-5-carboxylate derivatives was investigated .
  • Results : These derivatives showed antimicrobial action against three fungi as well three gram-positive and gram-negative bacteria .

5. Coordination Chemistry

  • Application : Pyrazole derivatives are used in coordination chemistry . They can act as ligands to form complexes with metals .
  • Methods : Pyrazole derivatives can be synthesized and then reacted with metal ions to form complexes .
  • Results : These complexes have been studied for their potential applications in various fields .

6. Organometallic Chemistry

  • Application : Pyrazole derivatives are used in organometallic chemistry . They can form organometallic compounds .
  • Methods : Pyrazole derivatives can be reacted with organometallic reagents to form organometallic compounds .
  • Results : These compounds have been studied for their potential applications in various fields .

Safety And Hazards

“Methyl 1-Ethyl-1H-pyrazole-5-carboxylate” is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause respiratory irritation and serious eye irritation .

Future Directions

Pyrazole compounds, including “Methyl 1-Ethyl-1H-pyrazole-5-carboxylate”, have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . They are considered as a precursor structure for further design of pesticides . This suggests that future research may continue to explore their potential applications in various fields of science.

properties

IUPAC Name

methyl 2-ethylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-3-9-6(4-5-8-9)7(10)11-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPIKIIETKZOLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00555707
Record name Methyl 1-ethyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00555707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-Ethyl-1H-pyrazole-5-carboxylate

CAS RN

119458-46-7
Record name Methyl 1-ethyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00555707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-Ethyl-1H-pyrazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-Ethyl-1H-pyrazole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 1-Ethyl-1H-pyrazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 1-Ethyl-1H-pyrazole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 1-Ethyl-1H-pyrazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 1-Ethyl-1H-pyrazole-5-carboxylate

Citations

For This Compound
1
Citations
Y Asano, S Kitamura, T Ohra, F Itoh, M Kajino… - Bioorganic & medicinal …, 2008 - Elsevier
3-Metoxycarbonyl isoquinolone derivative 1 has been identified as a potent JNK inhibitor and significantly inhibited cardiac hypertrophy in a rat pressure-overload model. Herein, a …
Number of citations: 78 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.